An In-depth Technical Guide to 2-Amino-3-chloro-5-nitrobenzonitrile: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2-Amino-3-chloro-5-nitrobenzonitrile: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 2-Amino-3-chloro-5-nitrobenzonitrile (CAS No. 20352-84-5), a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in process development, this document delves into the compound's physicochemical properties, provides a detailed plausible synthesis protocol, outlines its spectral characteristics for robust identification, and explores its applications, particularly in the synthesis of chromophores and as a potential scaffold for drug discovery.
Introduction and Significance
2-Amino-3-chloro-5-nitrobenzonitrile is a highly functionalized aromatic compound. Its structure, featuring an aniline core substituted with electron-withdrawing chloro, nitro, and cyano groups, makes it a versatile precursor in organic synthesis. The strategic placement of these functional groups offers multiple reactive handles, allowing for sequential and regioselective chemical transformations. This versatility is primarily leveraged in the dye industry, where it serves as a critical building block for a range of disperse dyes used on synthetic fibers.[1][2][3][4] Furthermore, the inherent functionalities—a primary amine, a nitrile, and a nitro group—are all recognized pharmacophores, suggesting its potential utility as a scaffold in medicinal chemistry and agrochemical research.[5]
Physicochemical and Safety Data
A thorough understanding of the compound's properties is paramount for its safe handling, storage, and application in experimental work.
Key Properties
The fundamental physicochemical properties of 2-Amino-3-chloro-5-nitrobenzonitrile are summarized in the table below. These values are critical for reaction setup, solvent selection, and purification procedures.
| Property | Value | Source(s) |
| CAS Number | 20352-84-5 | [6] |
| Molecular Formula | C₇H₄ClN₃O₂ | [6][7] |
| Molecular Weight | 197.58 g/mol | [6][7] |
| Appearance | Typically a solid or light yellow powder | [1] |
| Melting Point | 183-187 °C | |
| Boiling Point | 353.4±42.0 °C (Predicted) | |
| Solubility | Low in water; Soluble in DMSO and other common organic solvents. | [7] |
| Synonyms | 2-Cyano-6-chloro-4-nitroaniline | [6] |
| InChI Key | XVYNBLCPQVDRCH-UHFFFAOYSA-N |
Safety and Handling
2-Amino-3-chloro-5-nitrobenzonitrile is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
-
Hazard Statements: H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[8]
-
Precautionary Measures: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from heat sources and oxidizing agents. Keep the container tightly closed.[7]
Synthesis and Purification
Proposed Synthetic Pathway
A logical approach involves a two-step process starting from the commercially available 2-amino-5-nitrobenzonitrile: selective chlorination followed by purification. The electron-donating amino group and the electron-withdrawing nitro and cyano groups direct the electrophilic aromatic substitution. The amino group is a strong ortho-, para- director, while the nitro and cyano groups are meta-directors. The position ortho to the amino group and meta to the nitro group (C3) is the most activated site for electrophilic chlorination.
Caption: Proposed two-step synthesis workflow for 2-Amino-3-chloro-5-nitrobenzonitrile.
Detailed Experimental Protocol
Objective: To synthesize 2-Amino-3-chloro-5-nitrobenzonitrile from 2-amino-5-nitrobenzonitrile.
Materials:
-
2-Amino-5-nitrobenzonitrile
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-nitrobenzonitrile (10.0 g, 61.3 mmol) in anhydrous acetonitrile (100 mL). Stir the mixture at room temperature until all the solid has dissolved.
-
Chlorination: To the stirred solution, add N-Chlorosuccinimide (NCS) (8.18 g, 61.3 mmol) portion-wise over 15 minutes. The addition of NCS is mildly exothermic.
-
Causality: NCS is chosen as the chlorinating agent because it is a mild and selective source of electrophilic chlorine, minimizing over-chlorination and side reactions that can occur with harsher reagents like Cl₂ gas. Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approx. 80-82 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase. The reaction is typically complete within 2-4 hours.
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate will indicate the completion of the reaction.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any remaining succinimide and solvent.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Spectroscopic Characterization
For unambiguous identification and purity assessment, a combination of spectroscopic methods should be employed. While experimental spectra for this specific compound are not widely published, the following section provides predicted data based on its chemical structure.
Predicted ¹H and ¹³C NMR Data
NMR spectroscopy is the most powerful tool for structural elucidation. The predicted chemical shifts are based on the electronic environment of the protons and carbons in the molecule.
| Predicted NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR (in DMSO-d₆) | ~8.25 | d, J ≈ 2.5 Hz | H-6 (Aromatic) |
| ~7.90 | d, J ≈ 2.5 Hz | H-4 (Aromatic) | |
| ~6.50 | br s | -NH₂ | |
| ¹³C NMR (in DMSO-d₆) | ~148.5 | C-2 (C-NH₂) | |
| ~142.0 | C-5 (C-NO₂) | ||
| ~130.0 | C-4 (CH) | ||
| ~125.5 | C-6 (CH) | ||
| ~118.0 | C-3 (C-Cl) | ||
| ~116.5 | C≡N | ||
| ~100.0 | C-1 (C-CN) |
-
Rationale: The two aromatic protons (H-4 and H-6) would appear as doublets due to meta-coupling. The broad singlet for the -NH₂ protons is characteristic. In the ¹³C NMR, carbons attached to electronegative atoms (N, O, Cl) are shifted downfield.
Predicted Infrared (IR) and Mass Spectrometry (MS) Data
IR spectroscopy is used to identify functional groups, while mass spectrometry determines the molecular weight and fragmentation pattern.
| Predicted Spectroscopic Data | Value | Assignment |
| IR (ATR) | 3450-3300 cm⁻¹ (two bands) | N-H stretching (primary amine) |
| 2220-2230 cm⁻¹ | C≡N stretching (nitrile) | |
| 1530-1570 cm⁻¹ (strong) | Asymmetric NO₂ stretching | |
| 1340-1360 cm⁻¹ (strong) | Symmetric NO₂ stretching | |
| MS (EI) | m/z 197/199 (M⁺, M⁺+2) | Molecular ion peak (presence of Cl) |
| m/z 162 | [M-Cl]⁺ | |
| m/z 151 | [M-NO₂]⁺ |
-
Rationale: The IR spectrum will be dominated by the characteristic stretches of the amine, nitrile, and nitro groups.[9] The mass spectrum will show a characteristic 3:1 isotopic pattern for the molecular ion due to the presence of chlorine.
Applications and Reactivity
Intermediate in Dye Synthesis
The primary industrial application of 2-Amino-3-chloro-5-nitrobenzonitrile is as a key intermediate in the synthesis of disperse dyes.[1][2][4] The amino group can be readily diazotized and then coupled with various aromatic compounds (coupling components) to form azo dyes. The chloro, nitro, and cyano groups act as auxochromes and chromophores, modulating the color, fastness, and affinity of the dye for synthetic fibers like polyester.[8]
Caption: General reaction pathway for the use of the title compound in azo dye synthesis.
Potential in Medicinal Chemistry
While specific applications in drug discovery are not extensively documented, the structural motifs present in 2-Amino-3-chloro-5-nitrobenzonitrile are of significant interest in medicinal chemistry.
-
Nitrile Group: The nitrile group is a versatile pharmacophore found in over 30 approved drugs.[10] It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or as a reactive handle for further chemical modification.
-
Nitroaromatics: Nitroaromatic compounds are precursors to many biologically active molecules and can be readily reduced to the corresponding anilines, providing a key synthetic step for building complex scaffolds.
-
Substituted Anilines: The 2-amino-3-chloro-5-nitroaniline core is a valuable starting point for the synthesis of heterocyclic compounds, such as benzimidazoles or quinazolines, which are prevalent in many therapeutic agents.
This compound represents a promising, yet underexplored, starting material for the synthesis of novel compound libraries for screening against various biological targets.
Conclusion
2-Amino-3-chloro-5-nitrobenzonitrile is a valuable chemical intermediate with a well-established role in the dye industry and significant potential for broader applications in organic synthesis and medicinal chemistry. This guide provides a framework for its synthesis, characterization, and safe handling, intended to empower researchers and developers to effectively utilize this versatile molecule in their work. The proposed protocols and predicted data serve as a robust starting point for laboratory investigation, ensuring both efficiency and safety.
References
- 2-Amino-3-Chloro-5-Nitrobenzonitrile - Methylamine Supplier. (n.d.).
- The Chemical Properties and Applications of 2-Amino-3-chloro-5-nitrobenzonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Crucial Role of 2-Amino-3-chloro-5-nitrobenzonitrile in Modern Dye Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Amino-3-chloro-5-nitrobenzonitrile CAS#: 20352-84-5. (n.d.). ChemicalBook.
- 2-Amino-3-chloro-5-nitrobenzonitrile | 20352-84-5. (n.d.). Biosynth.
- 2-Amino-3-chloro-5-nitrobenzonitrile 97% 20352-84-5. (n.d.). Sigma-Aldrich.
- 2-Amino-3-chloro-5-nitrobenzonitrile | CAS 20352-84-5. (n.d.). SCBT.
- 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532. (n.d.). PubChem.
- 2-Amino-3-Chloro-5-Nitrobenzonitrile Large Inventory. (n.d.). Shaanxi Bloom Tech Co., Ltd.
- chemical label 2-amino-3-chloro-5-nitrobenzonitrile. (n.d.). ECHA.
- Synthesis of 2-amino-5-chlorobenzonitrile. (n.d.). ChemicalBook.
- Process for the preparation of 2-amino-5-nitrobenzonitrile. (n.d.). Google Patents.
- The Discovery and Synthesis of 2-Amino-3,5-dichlorobenzonitrile: A Technical Guide. (n.d.). Benchchem.
- Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones: A new and general colorimetric test for resin-bound amines. (2025, August 6). ResearchGate.
- Organic Nitrogen Compounds IV: Nitriles. (2019, July 1). Spectroscopy Online.
- The Science Behind Vibrant Colors: A Deep Dive into Dye Intermediates. (n.d.).
- Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile. (n.d.). Benchchem.
- 2-Amino-3-chloro-5-nitrobenzonitrile | CymitQuimica. (n.d.).
- 2-Amino-3-Chloro-5-Nitrobenzonitrile Best Price. (n.d.). Zhengzhou Alfa Chemical Co.,Ltd.
- 2-Amino-5-nitrobenzonitrile - Solubility of Things. (n.d.).
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scbt.com [scbt.com]
- 7. 2-Amino-3-Chloro-5-Nitrobenzonitrile Supplier & Manufacturer in China | Properties, Uses, Safety Data [nj-finechem.com]
- 8. nbinno.com [nbinno.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
